

1-Demethyl Phenazolam: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *1-Demethyl phenazolam*

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An In-depth Review of the Core Chemistry, Pharmacology, and Analytical Profile of a Novel Designer Benzodiazepine

Introduction

1-Demethyl phenazolam has emerged as a significant metabolite of the potent designer benzodiazepine, phenazolam (also known as clobromazolam).[1][2] As a member of the triazolobenzodiazepine class, phenazolam and its metabolites are of considerable interest to the scientific community due to their potent sedative and anxiolytic properties.[1] This technical guide provides a comprehensive overview of **1-demethyl phenazolam**, including its chemical characteristics, inferred pharmacological properties, metabolic pathways, and detailed analytical methodologies for its identification and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances.

Chemical and Physical Properties

1-Demethyl phenazolam is the N-desmethylated metabolite of phenazolam. Its core structure is a triazolobenzodiazepine, characterized by a triazole ring fused to the diazepine ring. The systematic IUPAC name for **1-demethyl phenazolam** is 8-bromo-6-(2-chlorophenyl)-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine.[6]

Table 1: Physicochemical Properties of **1-Demethyl Phenazolam** and its Parent Compound, Phenazolam

Property	1-Demethyl Phenazolam	Phenazolam
IUPAC Name	8-bromo-6-(2-chlorophenyl)-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine
Synonyms	1-desmethyl Phenazolam	Clobromazolam, DM-II-90, BRN 4550445
CAS Number	919973-69-6	87213-50-1
Molecular Formula	C ₁₆ H ₁₀ BrClN ₄	C ₁₇ H ₁₂ BrClN ₄
Molecular Weight	373.6 g/mol	387.67 g/mol
Appearance	Crystalline solid	Not specified

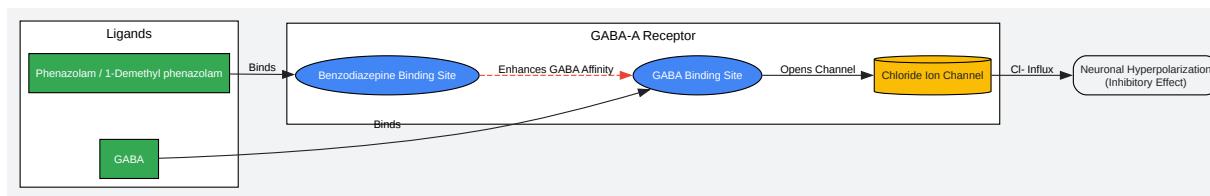
Data sourced from multiple references.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Pharmacology: Mechanism of Action and Inferred Activity

Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[\[8\]](#) The binding of a benzodiazepine to its specific site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.

While specific pharmacological data for **1-demethyl phenazolam** is not currently available in the scientific literature, its activity can be inferred from its structural similarity to phenazolam and other N-desmethyl metabolites of benzodiazepines. N-dealkylation is a common metabolic pathway for benzodiazepines, and the resulting metabolites often retain significant pharmacological activity. For instance, desmethyldiazepam (nordiazepam), the N-desmethyl metabolite of diazepam, is a potent anxiolytic with a long half-life.

It is therefore highly probable that **1-demethyl phenazolam** is an active metabolite that contributes to the overall pharmacological and toxicological effects observed after the administration of phenazolam. Further research is required to quantify its binding affinity and functional activity at the GABA-A receptor.



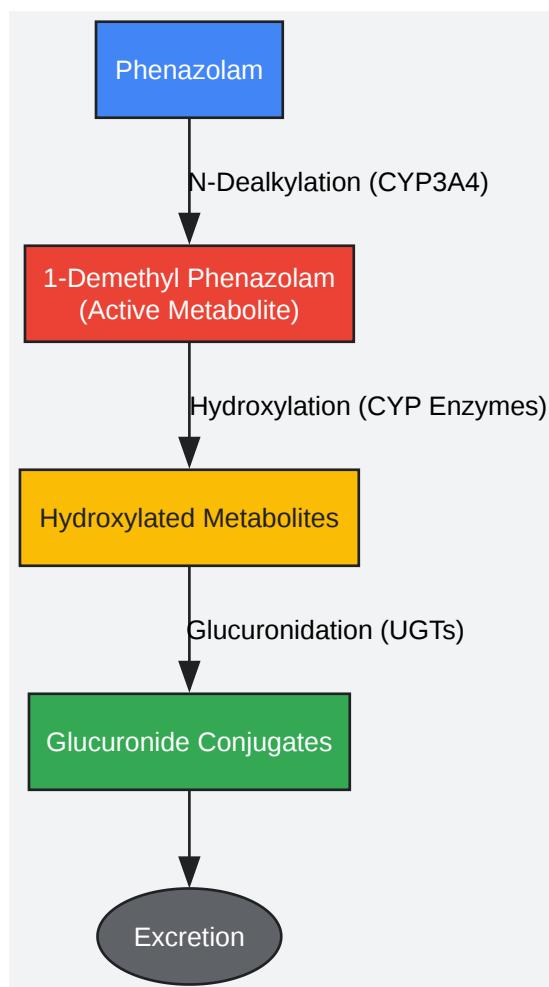
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Figure 1: Proposed mechanism of action of **1-Demethyl phenazolam** at the GABA-A receptor.

Metabolism and Pharmacokinetics

1-Demethyl phenazolam is a product of the phase I metabolism of phenazolam. The primary metabolic pathway is N-dealkylation, which involves the removal of the methyl group from the triazole ring. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor to the metabolism of many benzodiazepines. [9][10]

The metabolic stability of a compound is a critical factor in determining its duration of action and potential for accumulation. While the in vitro metabolic stability of **1-demethyl phenazolam** has not been explicitly reported, it is likely to undergo further metabolism, potentially through hydroxylation and subsequent glucuronidation (Phase II metabolism), before excretion.



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Figure 2: Proposed metabolic pathway of phenazolam to **1-Demethyl phenazolam** and subsequent metabolites.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of **1-demethyl phenazolam** using human liver microsomes.[11][12]

Materials:

- **1-Demethyl phenazolam**
- Human Liver Microsomes (HLM)

- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN) with an appropriate internal standard (e.g., diazepam-d5)
- Incubator/shaker set to 37°C
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **1-demethyl phenazolam** in a suitable solvent (e.g., DMSO).
- Prepare a working solution by diluting the stock solution in phosphate buffer.
- In a microcentrifuge tube, combine the HLM and the working solution of **1-demethyl phenazolam**. Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
- Centrifuge the samples to precipitate the proteins.
- Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
- Analyze the samples to determine the concentration of **1-demethyl phenazolam** remaining at each time point.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Analytical Method for Quantification in Biological Matrices

This protocol describes a general method for the extraction and quantification of **1-demethyl phenazolam** from biological samples such as blood or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

Materials:

- Biological matrix (e.g., plasma, urine)
- **1-Demethyl phenazolam** standard
- Internal standard (e.g., a deuterated analog)
- Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
- LC-MS/MS system with a suitable column (e.g., C18)
- Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

Sample Preparation (SPE):

- Condition the SPE cartridge with methanol followed by water.
- Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

- Inject the prepared sample onto the LC-MS/MS system.
- Perform chromatographic separation using a gradient elution program.

- Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
- Construct a calibration curve using standards of known concentrations to quantify the amount of **1-demethyl phenazolam** in the unknown samples.

Table 2: Representative LC-MS/MS Parameters for Designer Benzodiazepine Analysis

Parameter	Value
Column	C18, e.g., 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Specific to 1-Demethyl phenazolam (precursor ion > product ions)

Note: These are general parameters and should be optimized for the specific instrument and analyte.

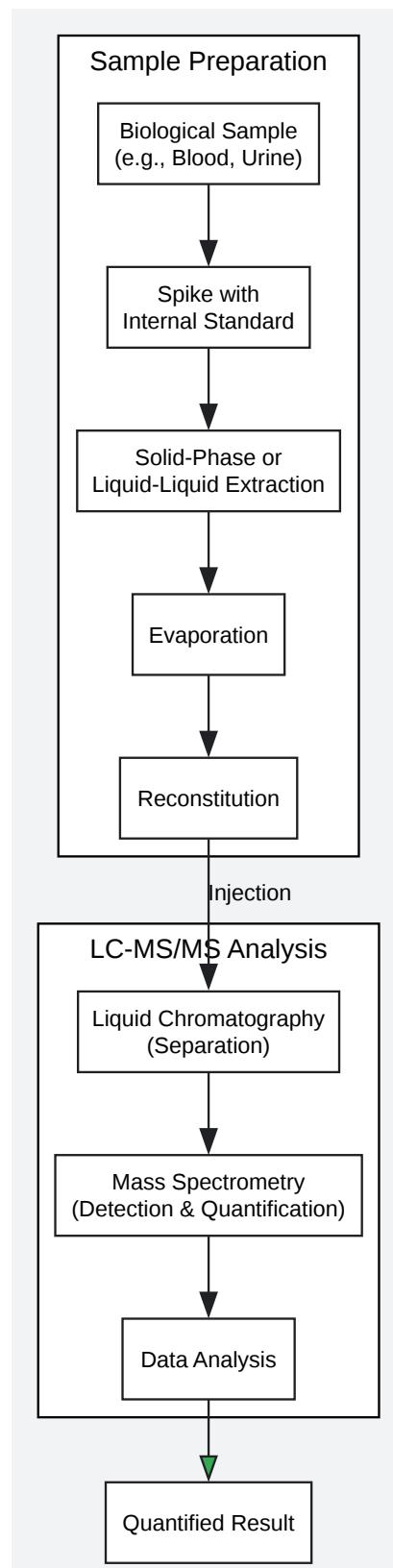
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Figure 3: General analytical workflow for the quantification of **1-Demethyl phenazolam** in biological samples.

Conclusion

1-Demethyl phenazolam is an important active metabolite of the designer benzodiazepine phenazolam. While there is a significant gap in the literature regarding its specific pharmacological properties, its structural similarity to other potent benzodiazepines suggests that it likely contributes to the overall effects of its parent compound. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Further investigation into the quantitative pharmacology and toxicology of **1-demethyl phenazolam** is crucial for a complete understanding of the risks associated with the use of phenazolam.

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